molecular formula C19H17BrN2O2 B11116280 6-bromo-2-imino-N-[1-(4-methylphenyl)ethyl]-2H-chromene-3-carboxamide

6-bromo-2-imino-N-[1-(4-methylphenyl)ethyl]-2H-chromene-3-carboxamide

Cat. No.: B11116280
M. Wt: 385.3 g/mol
InChI Key: NXCAROWNFVHZIS-UHFFFAOYSA-N
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Description

6-bromo-2-imino-N-[1-(4-methylphenyl)ethyl]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-imino-N-[1-(4-methylphenyl)ethyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a chromene derivative followed by the introduction of the imino and carboxamide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-imino-N-[1-(4-methylphenyl)ethyl]-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino group, leading to the formation of amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-bromo-2-imino-N-[1-(4-methylphenyl)ethyl]-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-bromo-2-imino-N-[1-(4-methylphenyl)ethyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-imino-N-[1-(4-methylphenyl)ethyl]-2H-chromene-3-carboxamide
  • 6-chloro-2-imino-N-[1-(4-methylphenyl)ethyl]-2H-chromene-3-carboxamide
  • 6-bromo-2-imino-N-[1-(4-methylphenyl)ethyl]-2H-chromene-3-carboxylate

Uniqueness

6-bromo-2-imino-N-[1-(4-methylphenyl)ethyl]-2H-chromene-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of other derivatives.

Properties

Molecular Formula

C19H17BrN2O2

Molecular Weight

385.3 g/mol

IUPAC Name

6-bromo-2-imino-N-[1-(4-methylphenyl)ethyl]chromene-3-carboxamide

InChI

InChI=1S/C19H17BrN2O2/c1-11-3-5-13(6-4-11)12(2)22-19(23)16-10-14-9-15(20)7-8-17(14)24-18(16)21/h3-10,12,21H,1-2H3,(H,22,23)

InChI Key

NXCAROWNFVHZIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=N

Origin of Product

United States

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